3-(Benzyloxy)benzonitrile
Overview
Description
3-(Benzyloxy)benzonitrile is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solar Cell Efficiency Enhancement
3-(Benzyloxy)benzonitrile, as a type of benzonitrile, has been explored in the context of solar cells. For instance, Latini et al. (2014) demonstrated the beneficial effects of benzonitrile-based electrolytes in Dye Sensitized Solar Cells (DSSCs). They found that the low vapor pressure of benzonitrile ensures long-term stability and efficiency in solar cells, contributing to sustainable and economic device fabrication (Latini et al., 2014).
Synthesis of Organic Compounds
Benzonitriles are versatile in organic synthesis. Zhao et al. (2019) reported a method for direct benzonitrile synthesis, highlighting its importance in dye, agrochemical, and pharmaceutical industries. Their study focused on a palladium-catalyzed aryl C–H cyanation, applicable to small-molecule drugs and organic dyes (Zhao et al., 2019).
Catalysis and Chemical Reactions
Benzonitriles also play a role in catalysis. Harper (1977) explored the fungal degradation of aromatic nitriles, including benzonitrile, revealing its potential in biodegradation processes. This enzyme-mediated conversion indicates a significant role in the environmental degradation of nitrilic herbicides (Harper, 1977).
Pharmaceutical and Dermatological Applications
Li et al. (2008) synthesized a novel, nonsteroidal androgen receptor antagonist using 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile. This compound has potential applications in treating androgenetic alopecia and controlling sebum, illustrating the pharmaceutical and dermatological significance of benzonitrile derivatives (Li et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(Benzyloxy)benzonitrile is the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
Mode of Action
This compound interacts with its targets through a free radical mechanism . The adjacent aromatic ring enhances the reactivity of benzylic halides, leading to increased susceptibility of alkyl side-chains to oxidative degradation .
Biochemical Pathways
The microbial degradation of benzonitrile proceeds through two enzymatic pathways . One is the nitrilase pathway , where nitrilase directly converts benzonitrile to benzoate and ammonia . The other pathway involves a combination of nitrile hydratase and amidase .
Result of Action
The result of the action of this compound is the conversion of benzonitrile to benzoate and ammonia in the nitrilase pathway . This conversion is a crucial step in the degradation of benzonitrile, a compound used in various industries.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a green synthesis route of benzonitrile has been proposed using ionic liquid as the recycling agent . . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.
Biochemical Analysis
Biochemical Properties
3-(Benzyloxy)benzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in oxidation and reduction reactions at the benzylic position . The compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. These interactions often involve the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as those involved in the detoxification of reactive oxygen species . The compound can bind to the active sites of these enzymes, preventing their normal function and leading to an accumulation of reactive intermediates. This inhibition can result in changes in gene expression, particularly those genes involved in stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating metabolic pathways and enhancing stress responses. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the benzylic position . These metabolic reactions can lead to the formation of reactive intermediates that further participate in downstream biochemical processes. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also affect its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it interacts with local biomolecules . These interactions can modulate the compound’s activity and function, leading to changes in cellular processes and metabolic regulation.
Properties
IUPAC Name |
3-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQTLUSPQUQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340072 | |
Record name | 3-(Benzyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61147-43-1 | |
Record name | 3-(Benzyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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